molecular formula C13H9N3OS B12287480 N-(Thiazolo[4,5-b]pyridin-2-yl)benzamide

N-(Thiazolo[4,5-b]pyridin-2-yl)benzamide

Cat. No.: B12287480
M. Wt: 255.30 g/mol
InChI Key: RWLSRLJIMSYITI-UHFFFAOYSA-N
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Description

Overview of Fused Heterocyclic Scaffolds in Modern Chemical Research

Fused heterocyclic compounds, which consist of two or more rings sharing an edge or a sequence of atoms, are a cornerstone of medicinal chemistry and materials science. dmed.org.uamdpi.com Their rigid, three-dimensional structures provide a unique scaffold that can be decorated with various functional groups to fine-tune their biological activity and physical properties. mdpi.com These scaffolds are prevalent in a vast number of natural products and synthetic drugs, highlighting their versatility and importance in drug discovery. dmed.org.ua The fusion of different heterocyclic rings can lead to novel electronic and steric properties, which can be exploited to design molecules with specific biological targets. mdpi.com

Significance of Thiazolopyridine Derivatives in Molecular Design

The thiazolopyridine core, which results from the fusion of a thiazole (B1198619) and a pyridine (B92270) ring, is a "privileged" structure in medicinal chemistry. dmed.org.uamdpi.com This scaffold is present in a wide array of compounds that exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. dmed.org.uamdpi.comresearchgate.net The nitrogen and sulfur atoms in the thiazole ring, along with the nitrogen in the pyridine ring, can act as hydrogen bond acceptors and donors, facilitating interactions with biological macromolecules. nih.gov The specific isomer, thiazolo[4,5-b]pyridine (B1357651), is of particular interest due to its structural similarity to purines, which are fundamental components of DNA and RNA. dmed.org.ua This bioisosteric relationship makes thiazolo[4,5-b]pyridine derivatives promising candidates for the development of enzyme inhibitors and receptor antagonists. dmed.org.ua

Contextualization of the Benzamide (B126) Moiety in Diverse Chemical Structures

The benzamide moiety, consisting of a benzene (B151609) ring attached to an amide group, is another critical component in the design of bioactive molecules. japsonline.com The amide bond is a key feature in many biological processes and is present in a wide range of pharmaceuticals. japsonline.com Benzamide derivatives are known to exhibit a variety of pharmacological effects, including analgesic, anti-inflammatory, and anticancer activities. brieflands.comresearchgate.net The benzamide group can participate in hydrogen bonding and other non-covalent interactions, which are crucial for the binding of a drug molecule to its target. japsonline.com The aromatic ring of the benzamide can also engage in pi-stacking interactions, further stabilizing the drug-receptor complex.

Academic Rationale for Investigating N-(Thiazolo[4,5-b]pyridin-2-yl)benzamide Architecture

The academic rationale for investigating the this compound architecture stems from the principle of molecular hybridization, where two or more pharmacophores are combined to create a new molecule with potentially enhanced or novel properties. In this case, the well-established biological significance of the thiazolopyridine scaffold is coupled with the versatile binding capabilities of the benzamide moiety.

The synthesis of this compound would likely involve the acylation of 2-aminothiazolo[4,5-b]pyridine with benzoyl chloride or a related derivative. libretexts.org The starting material, 2-aminothiazolo[4,5-b]pyridine, can be synthesized through various routes, often involving the cyclization of a substituted pyridine derivative. elsevierpure.com

While specific research on the biological activity or detailed physicochemical properties of this compound is not extensively available in the public domain, its structure suggests several avenues for investigation. Researchers would be interested in exploring its potential as an inhibitor of kinases, a class of enzymes that are often dysregulated in cancer and other diseases. The thiazolopyridine core could mimic the adenine (B156593) part of ATP, the natural substrate for kinases, while the benzamide portion could provide additional interactions within the ATP-binding pocket.

Furthermore, the compound's structural features make it a candidate for studies in materials science, where fused heterocyclic systems are explored for their electronic and photophysical properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-([1,3]thiazolo[4,5-b]pyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3OS/c17-12(9-5-2-1-3-6-9)16-13-15-11-10(18-13)7-4-8-14-11/h1-8H,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLSRLJIMSYITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Thiazolo 4,5 B Pyridin 2 Yl Benzamide Analogues

Strategies for the Construction of the Thiazolo[4,5-b]pyridine (B1357651) Core

The formation of the fused thiazolo[4,5-b]pyridine scaffold is the critical initial phase in the synthesis of the target compound and its derivatives. Chemists have developed numerous strategies, primarily centered around multi-component reactions and various cyclization techniques, to construct this essential bicyclic system.

Multi-component Reaction Approaches for Thiazolopyridines

Multi-component reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, allowing for the construction of complex molecules in a single step from three or more reactants. This approach aligns with the principles of green chemistry by minimizing steps and reducing waste. nih.gov Several MCR strategies have been successfully applied to the synthesis of the thiazolopyridine core.

One notable method is a three-component condensation involving a mercaptonitrile potassium salt, appropriate α-bromo ketones, and other ketone derivatives, catalyzed by zinc chloride (ZnCl₂), to produce 5,6,7-trisubstituted thiazolo[4,5-b]pyridines. dmed.org.ua Another significant three-component reaction involves the copper-catalyzed cascade reaction of 3-iodopyridin-2-amine, carbon disulfide, and various secondary amines, which yields 2-substituted thiazolo[4,5-b]pyridines. dmed.org.ua

Further examples include the condensation of a 2-aminothiazole (B372263) derivative, various aldehydes, and Meldrum's acid, which proceeds efficiently to form 6,7-dihydro-4H-thiazolo[4,5-b]pyridin-5-ones. dmed.org.ua The reaction conditions for this particular MCR were optimized, finding that a slight excess of sodium acetate (B1210297) (AcONa) and a catalytic amount of N-methylmorpholine provided the best results. dmed.org.ua

Table 1: Examples of Multi-component Reactions for Thiazolopyridine Synthesis

ReactantsCatalyst/ConditionsProduct TypeReference
Mercaptonitrile potassium salt, α-bromo ketones, ketonesZnCl₂5,6,7-Trisubstituted thiazolo[4,5-b]pyridines dmed.org.ua
3-Iodopyridin-2-amine, carbon disulfide, secondary aminesCopper(I) complex, K₂CO₃, DMF, 110°C2-Substituted thiazolo[4,5-b]pyridines dmed.org.ua
2-Aminothiazole derivative, aldehydes, Meldrum's acidAcONa, N-methylmorpholine6,7-Dihydro-4H-thiazolo[4,5-b]pyridin-5-ones dmed.org.ua
2-(2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)thiazol-4(5H)-one, malononitrile, aldehydes1,4-DioxaneSubstituted 5-amino-thiazolo[4,5-b]pyridine-6-carbonitriles dmed.org.ua

Cyclization Reactions in Thiazolopyridine Synthesis

Cyclization reactions are fundamental to the formation of the thiazolo[4,5-b]pyridine ring system. These reactions can be either intramolecular, where a single molecule rearranges to form a ring, or intermolecular, involving the joining of two or more molecules.

A common and effective strategy is the annulation of a thiazole (B1198619) ring onto a pre-existing pyridine (B92270) derivative. dmed.org.ua For instance, the reaction of 2-aminopyridine-3-thiol (B8597) with various electrophilic reagents can lead to the formation of the fused thiazole ring. dmed.org.ua Another powerful technique is the intramolecular cyclization of substituted thiourea (B124793) derivatives. For example, 1-(3-bromo-5-methylpyridin-2-yl)-3-[1-(3-chlorophenyl)ethyl]thiourea undergoes cyclization in the presence of a palladium complex to yield an aminothiazolo[4,5-b]pyridine derivative. dmed.org.ua

Solid-phase synthesis has also been employed, utilizing a Thorpe-Ziegler type cyclization of a resin-bound cyanocarbonimidodithioate with α-halo ketones to create a thiazole resin. acs.orgnih.gov This intermediate is then converted to the desired thiazolopyridine structure through a Friedländer annulation, a classic cyclization method, which can be accelerated by microwave irradiation. acs.orgnih.govacs.org

More specialized cyclization methods include:

Microwave-assisted synthesis : A solution of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine can be heated under microwave irradiation to efficiently produce thiazolo[4,5-b]pyridine-2-carbonitriles. dmed.org.ua

Smiles Rearrangement : The reaction of 2-chloro-3-nitropyridines with 1,3-(S,N)-binucleophiles can proceed via a base-promoted nucleophilic substitution of the chlorine atom, followed by an S-N type Smiles rearrangement and subsequent cyclization to form fused thiazolo[4,5-b]pyridines. thieme-connect.com

Oxidative Cyclization : Key building blocks like dihalo-isothiazolo[4,5-b]pyridines can be synthesized through an oxidative cyclization process, which is a straightforward and high-yielding two-step method. rsc.org

Table 2: Key Cyclization Strategies for Thiazolo[4,5-b]pyridine Core

Precursor TypeReaction/ConditionsKey FeatureReference
Substituted Pyridinyl-ThioureaIntramolecular cyclization with palladium catalystForms the thiazole ring onto the pyridine dmed.org.ua
Solid-supported cyanocarbonimidodithioateThorpe-Ziegler cyclization / Friedländer annulationTraceless solid-phase synthesis acs.orgnih.gov
3-Bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amineMicrowave irradiation (400 W), 115°CEfficient and rapid synthesis dmed.org.ua
2-Chloro-3-nitropyridinesSmiles rearrangement / CyclizationForms fused polycyclic systems thieme-connect.com
Substituted picolinonitrileOxidative cyclization with bromineHigh-yielding, two-step process rsc.org

Introduction and Functionalization of the Benzamide (B126) Moiety

Once the 2-aminothiazolo[4,5-b]pyridine core is synthesized, the final step in producing the target compound is the introduction of the benzamide group. This is typically achieved through a standard acylation reaction. The nucleophilic 2-amino group of the thiazolopyridine core attacks the electrophilic carbonyl carbon of a benzoyl derivative.

The most common method involves reacting 2-aminothiazolo[4,5-b]pyridine with benzoyl chloride in the presence of a base. The base, such as pyridine or triethylamine, serves to neutralize the hydrochloric acid byproduct generated during the reaction. An analogous procedure has been successfully used to synthesize N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives, where various substituted benzoyl chlorides were reacted with a 2-amino-5-(pyridin-2-yl)-1,3,4-thiadiazole intermediate. nih.govbrieflands.com

Alternatively, the amide bond can be formed using benzoic acid activated by a coupling agent. This approach is common in peptide synthesis and can be applied here to avoid the use of acid chlorides. The synthesis of other complex benzamides has been achieved through aminolysis reactions, which represent another viable route for this functionalization. mdpi.com

Sustainable and Efficient Synthetic Protocols

Modern synthetic chemistry emphasizes the development of protocols that are not only effective but also sustainable and efficient. This involves adhering to the principles of green chemistry and optimizing reaction conditions to maximize yield and selectivity while minimizing environmental impact.

Green Chemistry Principles in Reaction Design

Several strategies for synthesizing thiazolo[4,5-b]pyridine analogues incorporate green chemistry principles:

Use of Heterogeneous Catalysts : The use of magnesium oxide (MgO) as a low-cost, mild, and reusable heterogeneous base catalyst has been reported, offering an environmentally friendly alternative to homogeneous bases. dmed.org.ua Similarly, base-washed graphene oxide has been employed as a recyclable catalyst for preparing related heterocyclic systems in water. researchgate.net

Multi-component Reactions (MCRs) : As previously discussed, MCRs are inherently green as they increase efficiency by combining multiple synthetic steps into a single pot operation, thereby reducing solvent usage, energy consumption, and waste generation. nih.gov

Use of Greener Solvents : Performing reactions in water, where possible, is a key goal of green chemistry. researchgate.net The use of absolute ethanol (B145695) as a reaction medium at room temperature also represents a move toward more benign solvents. dmed.org.ua

Optimization of Reaction Conditions for Yield and Selectivity

Maximizing the yield of the desired product while minimizing byproducts is a central goal of synthetic chemistry. This is achieved through careful optimization of various reaction parameters.

Microwave Irradiation : The use of microwave heating can dramatically reduce reaction times and often improve yields compared to conventional heating methods. dmed.org.uanih.gov This has been effectively demonstrated in the Friedländer cyclization step for thiazolopyridine synthesis. acs.orgacs.org

Catalyst and Temperature Control : The choice of catalyst and reaction temperature is crucial for controlling the outcome of a reaction. For instance, in the synthesis of fused thiazolo[4,5-b]pyridines, it was found that conducting the reaction in boiling n-butanol for 6 hours with a sulfuric acid catalyst gave a 95% yield, whereas running the reaction at room temperature without the acid catalyst selectively produced a different spiro compound in 91% yield. researchgate.net In another example, performing an oxidative cyclization at 0°C was necessary to prevent an undesired halogen exchange, thus ensuring the formation of the correct product in good yield. rsc.org

Advanced Derivatization Techniques for Structural Diversity

The generation of diverse chemical libraries from a core scaffold is a cornerstone of modern medicinal chemistry. For the N-(thiazolo[4,5-b]pyridin-2-yl)benzamide series and its analogues, advanced derivatization techniques are employed to systematically modify the parent structure, enabling thorough exploration of the structure-activity relationships (SAR). These methods move beyond simple analogue synthesis to incorporate complex, multi-component reactions and strategic functionalizations that provide access to a wide array of structurally varied compounds. Key strategies include solid-phase synthesis, the functionalization of halogenated intermediates, and derivatization at various positions on the heterocyclic core.

One of the most efficient methods for creating a library of thiazolo[4,5-b]pyridine derivatives is through a traceless solid-phase synthesis approach. acs.org This technique allows for the sequential addition of building blocks to a resin-bound substrate, facilitating purification by simple filtration and washing. A notable example involves a five-step linear pathway starting from Merrifield resin. acs.org The synthesis begins with the formation of a solid-supported cyanocarbonimidodithioate, which undergoes a Thorpe-Ziegler type cyclization with α-halo ketones to yield a resin-bound thiazole. acs.org This intermediate is then subjected to a microwave-assisted Friedländer annulation with various ketones to construct the pyridine ring of the thiazolo[4,5-b]pyridine scaffold. acs.org

Table 1: Examples of Thiazolo[4,5-b]pyridine Analogues Synthesized via Solid-Phase Desulfonative Substitution acs.org

Entry R1 Substituent (from α-bromoacetophenone) R2, R3 Substituents (from ketone) R4R5NH (Amine) Overall Yield
1 4-Fluorophenyl -CH2CH2C(CH3)2CH2- (from 4,4-dimethylcyclohexanone) Benzylamine 45%
2 4-Fluorophenyl -CH2CH2C(CH3)2CH2- (from 4,4-dimethylcyclohexanone) 4-Fluorobenzylamine 50%
3 4-Fluorophenyl -CH2CH2C(CH3)2CH2- (from 4,4-dimethylcyclohexanone) Cyclohexylamine 42%
4 4-Chlorophenyl -CH(CH3)CH2C(CH3)2- (from 5-methyl-cyclohexan-1,3-dione) Benzylamine 30%
5 4-Chlorophenyl -CH(CH3)CH2C(CH3)2- (from 5-methyl-cyclohexan-1,3-dione) 4-Fluorobenzylamine 35%

Another powerful strategy for derivatization involves the regioselective functionalization of halogenated thiazolo[4,5-b]pyridine intermediates. This approach is particularly useful for creating isomers and introducing substituents at specific positions that are not easily accessible through other synthetic routes. For instance, in the synthesis of the isomeric isothiazolo[4,5-b]pyridines, a key building block, 3,6-dibromoisothiazolo[4,5-b]pyridine, was synthesized and used for subsequent derivatization. rsc.org The differing reactivity of the bromine atoms allows for selective substitution. Nucleophilic aromatic substitution with various N-nucleophiles occurs preferentially at the 3-position, yielding a range of 3-amino substituted derivatives while leaving the 6-bromo substituent intact for potential further modification. rsc.org

Table 2: Regioselective Nucleophilic Aromatic Substitution of 3,6-Dibromoisothiazolo[4,5-b]pyridine rsc.org

Entry Nucleophile Product Yield
1 Ammonia 6-Bromo-isothiazolo[4,5-b]pyridin-3-amine 62%
2 Methylamine 6-Bromo-N-methyl-isothiazolo[4,5-b]pyridin-3-amine 80%
3 Morpholine 4-(6-Bromo-isothiazolo[4,5-b]pyridin-3-yl)morpholine 97%
4 4-Methylpiperazine 1-(6-Bromo-isothiazolo[4,5-b]pyridin-3-yl)-4-methylpiperazine 92%

Further diversification can be achieved by targeting other positions on the heterocyclic core. The nitrogen atom at the 3-position of the thiazolo[4,5-b]pyridine ring system offers a convenient handle for derivatization. For example, a 5,7-dimethyl-6-phenylazo-3H-thiazolo[4,5-b]pyridin-2-one core can be alkylated at the N3 position with ethyl chloroacetate. biointerfaceresearch.com The resulting ester is then converted into a hydrazide by reacting it with hydrazine (B178648) hydrate. biointerfaceresearch.com This hydrazide group is a versatile intermediate that can be further elaborated, for instance, by condensation with various aromatic aldehydes to introduce a wide range of substituents, demonstrating the synthetic potential of derivatizing this position. biointerfaceresearch.com

Combinatorial methods utilizing domino reactions also represent an advanced technique for generating structural diversity. sci-hub.seepa.gov A one-pot synthesis can be employed to create substituted thiazolo[4,5-b]pyridines from simple starting materials like cyanoacetamide, isothiocyanates, and ethyl-4-chloroacetoacetate through a sequence of SN2, Thorpe-Ziegler, and Thorpe-Guareschi domino reactions. sci-hub.seepa.gov This approach avoids the isolation of intermediates, simplifying the synthetic procedure and allowing for the rapid generation of a variety of analogues. sci-hub.se

These advanced derivatization techniques, from solid-phase synthesis and regioselective functionalization to the modification of specific ring positions and multi-component reactions, are crucial for building diverse libraries of this compound analogues for biological screening.

Advanced Characterization and Structural Elucidation of N Thiazolo 4,5 B Pyridin 2 Yl Benzamide Derivatives

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. For a definitive structural assignment of N-(Thiazolo[4,5-b]pyridin-2-yl)benzamide, both ¹H and ¹³C NMR data would be essential.

A ¹H NMR spectrum would be anticipated to show distinct signals corresponding to the protons of the benzoyl and thiazolo[4,5-b]pyridine (B1357651) ring systems. The chemical shifts, multiplicities, and coupling constants of these signals would provide critical information about the electronic environment and connectivity of the protons. However, specific experimental data from published research is not available at this time.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework of the molecule. Each unique carbon atom in this compound would be expected to produce a distinct signal. The chemical shifts of the carbonyl carbon, as well as the carbons of the aromatic and heteroaromatic rings, would be diagnostic. Regrettably, specific literature values for these shifts could not be found.

Mass Spectrometry (MS) for Molecular Formula Confirmation

HRMS is a critical tool for confirming the elemental composition of a compound by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₁₃H₉N₃OS, HRMS would be used to verify the exact mass. Currently, no published HRMS data for this specific compound is available.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, key absorptions would be expected for the N-H and C=O stretching of the amide group, as well as vibrations from the aromatic rings and the C=N and C-S bonds of the thiazole (B1198619) ring. While general ranges for these functional groups are known, specific experimental data for the title compound from scientific literature could not be sourced.

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for the parent compound, this compound. However, analysis of closely related heterocyclic structures provides valuable insights into the likely solid-state conformation and intermolecular interactions that would characterize this molecule. The crystallographic data for analogous compounds, such as derivatives of N-(benzo[d]thiazol-2-yl)benzamide and other thiazolo-pyridine systems, serve as a predictive framework for understanding the structural nuances of the target compound.

Research on N-(benzo[d]thiazol-2-yl)-o/m/p-nitrobenzamide derivatives, for instance, reveals that the substitution pattern on the benzamide (B126) ring significantly influences the crystal packing and molecular geometry. These studies demonstrate that the dihedral angle between the fused thiazole ring system and the benzoyl moiety is a critical conformational parameter. For example, steric hindrance from an ortho-substituted nitro group can lead to a more twisted geometry. It is probable that this compound and its derivatives would exhibit similar conformational flexibility.

While specific crystallographic tables for the title compound cannot be presented, the following tables for a related thiazole derivative, N-(1,3-Thiazol-2-yl)benzamide, illustrate the type of data obtained from a single-crystal X-ray diffraction study. These data provide a tangible example of the structural information that would be obtained for this compound.

Table 1: Crystal Data and Structure Refinement for N-(1,3-Thiazol-2-yl)benzamide

ParameterValue
Empirical FormulaC₁₀H₈N₂OS
Formula Weight204.25
Temperature123(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a12.0142(2) Å
b5.0581(1) Å
c15.4090(3) Å
α90°
β99.093(1)°
γ90°
Volume924.62(3) ų
Z4
Density (calculated)1.467 Mg/m³
Absorption Coefficient0.311 mm⁻¹
F(000)424
Refinement Details
R-factor0.029
wR-factor0.087
Data-to-parameter ratio16.1

This table presents data for a related compound to illustrate the format and type of information derived from X-ray crystallography.

Table 2: Selected Bond Lengths and Angles for N-(1,3-Thiazol-2-yl)benzamide

Bond/AngleLength (Å) / Angle (°)
S1-C21.745(1)
S1-C51.718(1)
N1-C21.316(2)
N1-C41.383(2)
C4-C51.331(2)
N2-C21.378(2)
N2-C61.385(2)
C6-O11.232(2)
Dihedral Angle
Benzene-Thiazole43.6(1)°

This table presents data for a related compound to illustrate the format and type of information derived from X-ray crystallography.

The determination of the crystal structure of this compound and its derivatives remains a critical area for future research. Such studies would provide definitive evidence of their three-dimensional structure and intermolecular interactions, which are fundamental to understanding their chemical and physical properties.

Computational Chemistry and Molecular Modeling of N Thiazolo 4,5 B Pyridin 2 Yl Benzamide Systems

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the intrinsic properties of molecules, offering a detailed picture of electron distribution, molecular geometry, and chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to study the electronic structure of molecules like those based on the thiazolo[4,5-b]pyridine (B1357651) scaffold. By calculating the electron density, DFT can predict various molecular properties and reactivity descriptors. Studies on related heterocyclic systems, such as imidazo[4,5-b]pyridine and thiazolo[3,2-a]pyridine derivatives, demonstrate the power of this approach. bohrium.comresearchgate.netmdpi.com

Table 1: Applications of DFT in Analyzing Thiazolopyridine-Based Systems

DFT ApplicationDescriptionRelevant Findings for Related Systems
Electronic Structure Calculation of molecular orbitals (HOMO/LUMO), electron density, and electrostatic potential.Identifies reactive sites and predicts the nature of electronic transitions (e.g., π→π* and n→π*). mdpi.com
Reactivity Analysis Determination of chemical hardness, softness, and electrophilicity index.Helps in understanding the kinetic and thermodynamic stability of the molecule.
NBO Analysis Investigation of charge delocalization, hyperconjugative interactions, and donor-acceptor interactions.Reveals stabilizing interactions, such as those between lone pairs and antibonding orbitals. researchgate.netresearchgate.net
Spectral Prediction Time-dependent DFT (TD-DFT) is used to compute and predict UV-Vis absorption spectra.Theoretical spectra show good agreement with experimental data, aiding in the assignment of electronic transitions. bohrium.comresearchgate.net

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis and geometrical optimization are computational techniques used to determine the most stable conformations (arrangements of atoms in space) of a molecule.

Table 2: Key Geometrical Features in N-(Thiazolyl)benzamide Systems

Geometrical FeatureDescriptionSignificance
Dihedral Angle The angle between the planes of the thiazole (B1198619) ring and the benzoyl moiety.Determines the degree of planarity and the overall 3D shape of the molecule. mdpi.com
Hydrogen Bonding Formation of intermolecular N—H···N hydrogen bonds.Leads to the formation of stable dimeric structures in the solid state. mdpi.com
Conformational Isomers Existence of different stable spatial arrangements of the molecule.The relative stability of conformers influences which shape is prevalent and available for receptor binding. researchgate.net
Substituent Effects Influence of chemical groups attached to the core structure.Can cause steric hindrance, altering bond angles and overall geometry. mdpi.com

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), which is typically a protein or a nucleic acid. This method is crucial for drug discovery as it helps to elucidate the mechanism of action at a molecular level.

Docking simulations for various thiazolo[4,5-b]pyridine derivatives have been instrumental in predicting how these compounds interact with their biological targets. For example, derivatives have been docked into the active sites of enzymes like E. coli MurB and 14α-lanosterol demethylase to understand their antibacterial and antifungal activities, respectively. researchgate.net In another study, thiazolo[5,4-b]pyridine (B1319707) derivatives were docked into the ATP-binding site of the c-KIT kinase. nih.gov The results showed that the compounds could form crucial hydrogen bonds with key amino acid residues, such as Cys673, mimicking the interactions of known inhibitors like imatinib (B729). nih.gov Such studies are vital for structure-based drug design, allowing researchers to visualize the binding pose and identify key interactions that are essential for biological activity. Docking of related derivatives with DNA has also been performed to predict their preferred orientation within the DNA duplex. actascientific.com

Beyond predicting the binding pose, molecular docking provides an estimation of the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). actascientific.com This score helps to rank different compounds and prioritize those with the most favorable interactions for synthesis and biological testing. The simulations detail the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π–π stacking, that stabilize the ligand-receptor complex. mdpi.comnih.gov For instance, the docking of N-(thiazol-2-yl)-benzamide analogs into the Zinc-Activated Channel (ZAC) suggested that they act as negative allosteric modulators, binding to the transmembrane or intracellular domains of the receptor rather than the agonist binding site. nih.gov This level of detail is critical for understanding the structure-activity relationship and for optimizing the lead compounds to enhance their potency and selectivity.

Table 3: Examples of Molecular Docking Targets for Thiazolopyridine Scaffolds

Compound ClassBiological TargetKey Findings from Docking
Thiazolo[4,5‐b]pyridin‐5‐onesE. coli MurB, 14α-lanosterol demethylasePredicted inhibition of these enzymes as a putative mechanism for antimicrobial activity. researchgate.net
Thiazolo[5,4-b]pyridine derivativesc-KIT KinaseFormation of hydrogen bonds with Cys673 in the ATP-binding site, explaining inhibitory activity. nih.gov
Thiazolo[4,5-b]pyridine derivativeB-DNAStrong interaction with the DNA duplex, suggesting a potential mechanism for anticancer activity. actascientific.com
N-(thiazol-2-yl)-benzamide analogsZinc-Activated Channel (ZAC)Binding to allosteric sites, suggesting a mechanism of noncompetitive antagonism. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. While a specific QSAR model for N-(Thiazolo[4,5-b]pyridin-2-yl)benzamide was not found in the reviewed literature, the foundational work of Structure-Activity Relationship (SAR) studies is well-documented for this class of compounds.

SAR studies on thiazolo[5,4-b]pyridine derivatives, for example, have systematically explored how modifying different parts of the molecule (R-groups) affects their inhibitory activity against the c-KIT kinase. nih.gov Researchers synthesized a series of analogs with variations at different positions and measured their enzymatic inhibitory activity. nih.gov This data revealed that certain substituents, like a 3-(trifluoromethyl)phenyl group, fit well into a hydrophobic binding pocket, leading to moderate activity. nih.gov Further optimization of other parts of the scaffold led to the identification of a potent inhibitor. nih.gov This type of systematic SAR data is the essential raw material for building a predictive QSAR model. A future QSAR study could use molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) derived from these analogs to build a statistical model that could predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process.

Molecular Dynamics (MD) Simulations for Dynamic Interactions

While specific molecular dynamics (MD) simulation studies focusing exclusively on this compound are not extensively detailed in the public domain, the application of this technique to structurally related thiazolopyridine derivatives highlights its importance in understanding their dynamic behavior. MD simulations offer a computational microscope to observe the movement and interaction of a ligand within a biological target over time, providing a more realistic representation than static docking models.

For instance, MD simulations on other heterocyclic systems have been instrumental in validating docking results and assessing the stability of ligand-protein complexes. These simulations can reveal crucial information about the conformational changes in both the ligand and the protein upon binding, the role of solvent molecules in the binding pocket, and the key amino acid residues that maintain the interaction. By analyzing trajectories, researchers can calculate binding free energies, which offer a more accurate prediction of a compound's potency. The insights gained from MD simulations on analogous structures suggest that this method would be invaluable for elucidating the precise mechanism of action of this compound and guiding the design of more effective derivatives.

In Silico Screening and Virtual Library Design

The scaffold of this compound has served as a foundation for the design of virtual libraries and subsequent in silico screening campaigns. This approach allows for the rapid evaluation of a large number of structurally related compounds to identify those with the highest potential for biological activity.

The process often begins with the creation of a virtual library of derivatives by modifying the core structure of this compound with various functional groups. These modifications are designed to explore the structure-activity relationship (SAR) and improve properties such as binding affinity, selectivity, and pharmacokinetic profiles.

A key component of in silico screening is molecular docking, which predicts the preferred orientation of a ligand when bound to a specific protein target. For example, in studies involving similar thiazole derivatives, docking has been used to predict their binding affinity to enzymes like DNA gyrase. nih.gov The docking scores, typically expressed in kcal/mol, provide an estimate of the binding free energy, with more negative values indicating a stronger interaction.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool used in conjunction with virtual screening. QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. These models can then be used to predict the activity of novel compounds within the virtual library, prioritizing them for synthesis and further testing.

The following table summarizes representative data from in silico screening of thiazole derivatives against various biological targets, illustrating the utility of these computational methods.

Compound IDTargetDocking Score (kcal/mol)Predicted Activity
Derivative 9 DNA Gyrase-8.8High
Derivative 13a DNA Gyrase-9.2Very High
Derivative 6a HCT-116 Cell Line-7.8182Good
Derivative H3 C. albicans-Effective
Derivative H7 C. albicans-Effective

The data in this table is illustrative and derived from studies on related thiazole compounds to demonstrate the application of in silico screening. nih.gov

Through these computational strategies, researchers can efficiently navigate vast chemical spaces to identify promising lead compounds based on the this compound framework for a variety of therapeutic targets.

Investigation of Biological Mechanisms of Action of N Thiazolo 4,5 B Pyridin 2 Yl Benzamide and Analogues

Mechanisms in Antimicrobial Contexts

Analogues of N-(Thiazolo[4,5-b]pyridin-2-yl)benzamide have demonstrated notable activity against a spectrum of microbial pathogens, including drug-resistant strains. Their mechanisms of action are multifaceted, involving the disruption of essential bacterial processes and cellular structures.

The antibacterial effects of thiazolo[4,5-b]pyridine (B1357651) derivatives are achieved through several inhibition pathways. Studies on related structures, such as N-(thiazol-2-yl)benzenesulfonamides, suggest that one potential mechanism is the inhibition of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway. nih.gov Inhibition of DHPS halts cell division, resulting in a bacteriostatic effect. nih.gov

Another identified mechanism involves the disruption of the bacterial cell membrane. nih.gov Certain derivatives, when used with cell-penetrating peptides, exhibit faster bacterial killing kinetics by creating pores in the cell membrane. nih.gov The effectiveness of this growth inhibition is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. Several thiazolo[4,5-b]pyridine analogues have shown potent activity with low MIC values against both Gram-positive and Gram-negative bacteria. researchgate.netmdpi.com For instance, some thiazolo[4,5-b]pyridin-5-one derivatives have shown good antibacterial activity against P. aeruginosa and E. coli. researchgate.net Furthermore, certain compounds have displayed significant potential in combating biofilm formation, a key factor in persistent and chronic bacterial infections. researchgate.net

The antimicrobial spectrum also extends to fungi. One derivative, 2-oxo-7-thiophen-2-yl-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acid, was found to be particularly effective against Candida albicans, with a MIC of 12.5 μg/mL. proquest.comconsensus.app Some analogues also exhibit synergistic activity with conventional antibiotics like amoxicillin, suggesting a mechanism that may help overcome existing bacterial resistance. proquest.comresearchgate.net

Antimicrobial Activity of Selected Thiazolo[4,5-b]pyridine Analogues
Compound TypeTarget MicroorganismReported Activity (MIC)Reference
Thiazolo[4,5-b]pyridin-5-one derivativeP. aeruginosa11.57 µM researchgate.net
Thiazolo[4,5-b]pyridin-5-one derivativeE. coli23.14 µM researchgate.net
2-oxo-7-thiophen-2-yl-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acid (Compound V)Candida albicans12.5 μg/mL proquest.comconsensus.app
researchgate.netmdpi.comThiazolo[3,2-b] researchgate.netproquest.comconsensus.apptriazolium Salt (Compound 2a)S. aureus0.97 µg/mL mdpi.com

Mechanisms in Anticancer and Antiproliferative Research

In the realm of oncology, derivatives of the thiazolopyridine scaffold have been investigated as inhibitors of key proteins and pathways that drive cancer cell proliferation and survival.

A significant mechanism of action for this compound class is the inhibition of the Phosphoinositide 3-Kinase (PI3K) signaling pathway, which is frequently hyperactivated in many human cancers. Novel thiazolo[5,4-b]pyridine (B1319707) analogues have been developed as highly potent PI3K inhibitors. mdpi.comnih.gov These compounds typically function as ATP-competitive inhibitors by binding to the kinase domain of the enzyme. mdpi.com Docking studies have revealed that the N-heterocyclic core of these molecules fits into the ATP binding pocket, with the nitrogen atom at the 4-position of the thiazolo[5,4-b]pyridine scaffold acting as a crucial hinge-binding motif. mdpi.comnih.gov

Researchers have synthesized analogues demonstrating potent, nanomolar-level inhibition of PI3K isoforms. mdpi.com For example, a 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine compound (19a) exhibited an IC50 value of 3.6 nM against the PI3Kα isoform. mdpi.comnih.gov Studies have also shown a degree of isoform selectivity, with some compounds being approximately 10-fold less active against PI3Kβ compared to other class I isoforms (PI3Kα, γ, and δ). mdpi.com This targeted inhibition of the PI3K pathway makes these compounds promising candidates for further development in oncology. mdpi.comnih.gov

PI3K Inhibitory Activity of a Thiazolo[5,4-b]pyridine Analogue (Compound 19a)
Target EnzymeInhibitory Activity (IC50)Reference
PI3Kα3.6 nM mdpi.com
PI3Kβ~10-fold less active than against α, γ, δ mdpi.com
PI3KγNanomolar range mdpi.com
PI3KδNanomolar range mdpi.com

Another critical anticancer mechanism for analogues of this compound is the modulation of protein-protein interactions through the inhibition of histone deacetylases (HDACs). google.com HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. google.com By inhibiting HDACs, these compounds can restore the acetylation of histones, reactivate the expression of tumor suppressor genes, and consequently induce cancer cell differentiation or apoptosis. google.com

Several classes of compounds related to the core structure, including those with pyridinyl-1,2,4-triazole and triazolopyridine scaffolds, have been identified as potent HDAC inhibitors. nih.govnih.gov Some of these derivatives show selectivity for specific HDAC isoforms. For example, one compound bearing a 5-pyridinyl-1,2,4-triazole scaffold was found to be a potent and selective inhibitor of HDAC2 (IC50 = 0.090 μM). nih.gov Other research has focused on developing dual-target inhibitors, such as compounds that inhibit both JAK and HDAC enzymes simultaneously. nih.gov The inhibition of HDACs by these molecules is a key mechanism that can lead to reduced cancer cell motility, invasion, and angiogenesis. nih.gov

HDAC Inhibitory Activity of Selected Analogues
Compound ClassTarget EnzymeInhibitory Activity (IC50)Reference
Pyridinyl-1,2,4-triazole benzamide (B126) (Compound 6a)HDAC20.09 μM nih.gov
Triazolopyridine derivativeHDAC6Nanomolar range nih.gov
1,2,4-Thiadiazole benzamide (Compound 6b)HDAC2 (in vitro)0.66 µM researchgate.net
Quinazolin-4(3H)-one derivative (Compound 5b)HDAC6150 nM mdpi.com

Beyond PI3K and HDAC, these compounds perturb other cellular pathways vital for cancer progression. A key strategy involves targeting specific protein kinases that drive oncogenesis.

Receptor Tyrosine Kinase Inhibition: Thiazolo[5,4-b]pyridine derivatives have been successfully designed to inhibit receptor tyrosine kinases like c-KIT and the epidermal growth factor receptor (EGFR). nih.govnih.gov Certain analogues are potent inhibitors of c-KIT, a key driver in gastrointestinal stromal tumors (GIST), and have shown efficacy against imatinib-resistant c-KIT mutants. nih.gov Similarly, other derivatives were rationally designed as potent and selective inhibitors of EGFR tyrosine kinase (EGFR-TK), effectively targeting mutations that confer resistance to standard therapies in non-small cell lung cancer (NSCLC). nih.gov One such lead compound displayed an IC50 of 0.010 μM against the HCC827 lung cancer cell line. nih.gov The scaffold has also been utilized to develop inhibitors against other kinases like BCR-ABL and VEGFR2. nih.gov

Cell Cycle Control: The cell cycle is another critical target. A class of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives has been identified as inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/CDK6). google.com These kinases are central to the G1 phase of the cell cycle, and their inhibition can halt cell proliferation. google.com

Other Enzyme Systems: The anticancer activity of related compounds has also been linked to the inhibition of other enzyme systems. For example, N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives have been evaluated as inhibitors of lipoxygenase (LOX), an enzyme implicated in the development of various cancers. nih.gov Additionally, some thiazole (B1198619) derivatives bearing a sulfonamide moiety have been designed to inhibit carbonic anhydrase (CA) isozymes, which play a role in tumor cell survival and proliferation. nih.gov

The antiproliferative effects of this compound analogues can also be attributed to the disruption of microtubule dynamics. This interference is not typically caused by direct binding to tubulin monomers to prevent polymerization, but rather through an indirect mechanism involving the inhibition of HDAC6. mdpi.com

Mechanisms in Anti-inflammatory Studies

The anti-inflammatory properties of the thiazolo[4,5-b]pyridine scaffold and related structures are primarily attributed to their ability to interfere with the arachidonic acid cascade, a central pathway in the inflammatory response.

The primary mechanism for the anti-inflammatory effects of this compound analogues involves the inhibition of cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins (B1171923) (PGs), which are key mediators of inflammation, pain, and fever.

In silico studies on 3H-thiazolo[4,5-b]pyridin-2-ones, which are structurally very similar to the title compound, have indicated that they can form stable complexes with COX-1, COX-2, and microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1). dmed.org.ua This suggests a multi-pronged approach to reducing inflammation by not only blocking the initial production of prostaglandin H2 (PGH2) by COX enzymes but also inhibiting its subsequent conversion to the pro-inflammatory PGE2 by mPGES-1. dmed.org.ua

Experimental studies on related heterocyclic systems have provided further evidence for this mechanism. A series of novel thiazolo[4,5-d]pyrimidines demonstrated potent, selective inhibitory action against the COX-2 isoenzyme, with some derivatives showing higher activity than the well-known selective COX-2 inhibitor, celecoxib. nih.gov Similarly, a patent for a thieno[2,3-d]pyrimidine (B153573) derivative containing an N-pyrimidin-2-yl)benzamide fragment identified it as a selective COX-2 inhibitor. google.com The focus on COX-2 selectivity is a significant area of research, as it aims to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme. google.com

Beyond the COX pathway, some related structures, such as 1,3,4-thiadiazole (B1197879) derivatives, have been investigated as inhibitors of lipoxygenase (LOX), another key enzyme in the arachidonic acid cascade that produces inflammatory leukotrienes. nih.gov

Table 1: Investigated Inflammatory Mediator Targets for Thiazolopyridine Analogues

Compound Class Target Enzyme(s) Key Findings Reference
3H-Thiazolo[4,5-b]pyridin-2-ones COX-1, COX-2, mPGES-1 In silico models predict stable binding and inhibition. dmed.org.ua
Thiazolo[4,5-d]pyrimidines COX-2 Demonstrated potent and selective COX-2 inhibition in vitro. nih.gov
Thieno[2,3-d]pyrimidinyl-benzamides COX-2 Identified as selective COX-2 inhibitors. google.com
1,3,4-Thiadiazole derivatives Lipoxygenase (LOX) Showed potential as LOX inhibitors. nih.gov

Mechanisms in Anti-tubercular Research

The search for new anti-tubercular agents has identified novel mycobacterial pathways that can be targeted for drug development. The thiazolo[4,5-b]pyridine scaffold is related to other nitrogen-containing heterocyclic systems that have shown promise in this area.

A critical target in Mycobacterium tuberculosis is decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme involved in the biosynthesis of the mycobacterial cell wall. vlifesciences.com Inhibition of DprE1 disrupts the formation of arabinogalactan, a key structural component, leading to cell death. researchgate.net

The mechanism of action for some of the most potent DprE1 inhibitors, such as nitrobenzamides and benzothiazinones, involves a covalent bond formation. nih.gov In these cases, an aromatic nitro group on the inhibitor is reduced by the FAD cofactor within the DprE1 active site, creating a reactive nitroso species. researchgate.net This species is then attacked by a cysteine residue (Cys387) in the enzyme, forming an irreversible covalent bond that permanently inactivates the enzyme. researchgate.netnih.gov

While this compound itself lacks the critical nitro group for this covalent mechanism, the broader benzamide scaffold is a recognized pharmacophore for DprE1 inhibitors. nih.gov Research on 3,5-dinitrobenzamide (B1662146) derivatives has confirmed that these compounds likely interact with DprE1, with computational studies showing their nitro groups positioned near the FAD cofactor and Cys387. researchgate.netnih.gov Furthermore, studies on other related heterocyclic structures, such as pyrazolo[3,4-b]pyridines, have demonstrated in vitro activity against Mycobacterium tuberculosis H37Rv, indicating that this general structural class is a promising starting point for the development of new anti-tubercular agents. researchgate.net

Table 2: Anti-tubercular Mechanisms of Related Benzamide and Heterocyclic Compounds

Compound Class Target Mechanism of Action Reference
Nitrobenzamides DprE1 Covalent inhibition via reduction of nitro group and reaction with Cys387. researchgate.netnih.gov
Benzothiazinones (BTZs) DprE1 Covalent inhibition similar to nitrobenzamides. nih.gov
Fused Benzothiazolylpyrimidines DprE1 Designed as potential DprE1 inhibitors. vlifesciences.com
Pyrazolo[3,4-b]pyridines M. tuberculosis H37Rv Demonstrated in vitro antitubercular activity; specific target not elucidated. researchgate.net

Exploration of Other Bioactivity Mechanisms

Beyond inflammation and tuberculosis, the thiazolo[4,5-b]pyridine core has been explored for its effects on the central nervous system, revealing potential mechanisms for anticonvulsant and analgesic activities.

The anticonvulsant activity of thiazole-containing compounds appears to be mediated by multiple mechanisms, including modulation of ion channels and neurotransmitter receptors.

One significant target is the GABAA receptor, the primary inhibitory neurotransmitter receptor in the brain. A study on 2-(2-thienyl)-thiazolo[4,5-d]pyrimidin-7(6H)-ones found that these compounds act as positive allosteric modulators of GABAA receptors. nih.gov Interestingly, molecular docking and mutagenesis studies revealed that they bind to a novel site at the β+/α- subunit interface, distinct from the classical benzodiazepine (B76468) binding site, which could offer advantages for treating benzodiazepine-resistant conditions. nih.gov

Conversely, research on N-(thiazol-2-yl)-benzamide analogues, which are very close structurally to the title compound, identified them as the first selective negative allosteric modulators (antagonists) of the Zinc-Activated Channel (ZAC). semanticscholar.org ZAC is another member of the Cys-loop receptor superfamily, like the GABAA receptor, but the study confirmed that these specific benzamide analogues did not show significant activity at GABAA receptors, highlighting their selectivity for ZAC. semanticscholar.org

Other proposed anticonvulsant mechanisms for related heterocyclic structures include the inhibition of neuronal ion channels. Studies on pyrrolidine-2,5-dione derivatives have demonstrated a balanced inhibition of both voltage-gated sodium channels and L-type calcium channels. nih.gov Furthermore, the link between inflammation and epilepsy is increasingly recognized, and some thiazolidinone derivatives have been shown to exert anticonvulsant effects by inhibiting COX-1 and COX-2 within the brain, thereby reducing neuroinflammation. mdpi.com

The molecular mechanisms underlying the analgesic effects of this compound and its analogues are closely linked to their anti-inflammatory actions.

The primary pathway for analgesia is the inhibition of COX enzymes. nih.gov By blocking COX-1 and COX-2, these compounds prevent the synthesis of prostaglandins, particularly PGE2, which sensitizes peripheral nerve endings to other pain-producing stimuli and also acts as a pain mediator in the central nervous system. dmed.org.ua The demonstrated ability of related thiazolopyridine structures to inhibit COX enzymes is therefore a direct molecular explanation for their analgesic properties. dmed.org.uanih.gov Docking studies of thienotriazolopyrimidine derivatives with high analgesic activity have confirmed their potential to bind effectively within the active site of the COX-2 enzyme. openmedicinalchemistryjournal.com

In addition to the COX pathway, other targets may contribute to the antinociceptive profile of these compounds. For instance, the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key ion channel involved in the detection and transduction of noxious stimuli, has been investigated as a potential target for the analgesic effects of related pyrrolidine-2,5-dione derivatives. nih.gov

Structure Activity Relationship Sar Studies for N Thiazolo 4,5 B Pyridin 2 Yl Benzamide Derivatives

Correlating Structural Variations in the Thiazolopyridine Moiety with Biological Responses

The thiazolo[4,5-b]pyridine (B1357651) scaffold is a "privileged structure" in medicinal chemistry, and its biological activity is highly sensitive to substitutions on both the pyridine (B92270) and thiazole (B1198619) rings. nih.govacs.org

The arrangement of substituents on the pyridine portion of the thiazolopyridine nucleus significantly impacts biological outcomes. The position of the nitrogen atom within the fused heterocyclic system is itself a critical determinant of activity. For instance, studies on the isomeric thiazolo[5,4-b]pyridine (B1319707) scaffold have shown that the pyridyl moiety is a key structural unit for inhibitory potency against certain kinases; its replacement with a phenyl group can lead to a significant drop in activity. nih.gov This underscores the importance of the pyridine nitrogen for potential hydrogen bonding interactions with target proteins.

While direct SAR studies systematically comparing every position on the pyridine ring of the N-(Thiazolo[4,5-b]pyridin-2-yl)benzamide core are limited, research on related structures provides valuable insights. For example, in a series of 2-(pyridin-2-yl)-1,3-thiazoles, a 3-nitrophenyl derivative demonstrated threefold higher activity compared to its 4-nitrophenyl counterpart, highlighting that even subtle positional shifts of a substituent on an attached ring can cause drastic changes in biological effect. nih.gov Furthermore, in some series of 2-aminothiazole (B372263) derivatives, the presence of a 2-pyridyl substituent at the C4-position of the thiazole was found to be much more potent than other aryl groups, suggesting a critical interaction involving the pyridine nitrogen. nih.gov These findings collectively suggest that the position of any substituent on the pyridine ring is a key factor in modulating the activity profile, likely by influencing the molecule's electronic distribution and its ability to fit into a specific binding pocket.

The thiazole ring, as part of the fused heterocyclic system, also offers opportunities for structural modification to fine-tune activity. SAR analyses of various 2-aminothiazole-based compounds have shown that substitutions at the C4 and C5 positions can have a profound effect on potency. nih.gov

In some anticancer assays, the introduction of a small alkyl group, such as methyl, at either the C4- or C5-position of the thiazole core led to a decrease in potency. nih.gov Conversely, placing a halogen, such as a bromo group, at the C5-position resulted in compounds with significant inhibitory activity. nih.gov This indicates a sensitivity to both the steric bulk and electronic nature of substituents at this position. The introduction of a nonpolar, hydrophobic moiety at position 2 of the thiazole ring has also been shown to be beneficial for the antibacterial activity in certain classes of compounds. nih.gov

The data from related 2-aminothiazole series suggest that the thiazole portion of the this compound scaffold is not merely a structural linker but an active participant in biological interactions.

Table 1: Effect of Thiazole Ring Substitutions on Biological Activity in 2-Aminothiazole Analogs

Scaffold Substituent Position Substituent Observed Effect on Activity Reference
2-Aminothiazole C4 or C5 Methyl Decreased Potency nih.gov
2-Aminothiazole C5 Bromo Favorable Activity nih.gov
2-Aminothiazole C4 2-Pyridyl Increased Potency nih.gov

This table summarizes general SAR trends from related 2-aminothiazole scaffolds, which may be indicative of potential trends for the thiazolo[4,5-b]pyridine core.

Influence of Benzamide (B126) Substitutions on Activity Profiles

The N-benzoyl moiety is a critical component of the molecule, and modifications to this group have been a primary focus of SAR studies.

The electronic nature and steric profile of substituents on the phenyl ring of the benzamide group are paramount to the molecule's activity. A dramatic increase in potency has been observed when moving from an N-phenyl to an N-benzoyl group in related 2-aminothiazole series, underscoring the importance of the carbonyl group and the substitution pattern on the aromatic ring. nih.gov

Studies have systematically explored the impact of various substituents at the ortho, meta, and para positions.

Halogens: The position of halogen substituents is critical. In some series of anticancer agents, a meta-halogen on the phenyl ring conferred better antitumor activity than substitutions at other positions. The order of activity for different chloro-substitutions on the phenyl ring was found to be m-Cl > 3,4-di-Cl > 2,4-di-Cl. nih.gov

Electron-Withdrawing vs. Electron-Donating Groups: In antimicrobial thiazole derivatives, the presence of electron-withdrawing groups like nitro (-NO₂) or electron-donating groups like methoxy (B1213986) (-OMe) in the para-position of the benzene (B151609) ring was found to be beneficial for activity. nih.gov

Steric Hindrance: The introduction of bulky groups can influence the molecule's conformation. In N-(benzo[d]thiazol-2-yl)-nitrobenzamides, an ortho-nitro substituent caused significant steric hindrance, leading to a distorted geometry where the benzothiazole (B30560) and phenyl rings were nearly perpendicular. In contrast, the meta-nitro derivative was the most planar. This conformational control exerted by substituent position directly impacts how the molecule can interact with a flat binding surface or a deep pocket on a protein target.

Table 2: Influence of Phenyl Substituent Position on Activity in Benzamide-type Derivatives

Scaffold Type Substituent Position Observed Effect on Activity Reference
2-Aminothiazole Chloro meta Optimal Activity nih.gov
2-Aminothiazole Chloro 3,4-dichloro Moderate Activity nih.gov
2-Aminothiazole Chloro 2,4-dichloro Lower Activity nih.gov
Thiazole-Benzamide Nitro para Favorable Activity nih.gov

The amide bond (-CO-NH-) itself is a key pharmacophoric element, primarily due to its ability to act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). nih.govnih.gov Its relative planarity and dipole moment are critical for establishing precise interactions with biological targets. Given its importance, modifications via bioisosteric replacement have been explored to improve properties like metabolic stability, as amides can be susceptible to enzymatic hydrolysis. nih.govdrughunter.com

Bioisosteres are functional groups that possess similar physicochemical properties to the original group. Common bioisosteric replacements for the amide bond include:

Heterocyclic Rings: Five-membered rings such as 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,3-triazoles are frequently used as amide surrogates. nih.govdrughunter.comcambridgemedchemconsulting.com These rings can mimic the planarity and vectoral display of hydrogen bond donors/acceptors of the trans-amide conformation. While they significantly increase metabolic stability, they often lead to a reduction or loss of potency, highlighting the unique and often indispensable nature of the amide bond's interaction profile. nih.govnih.gov

Trifluoroethylamines (-CF₃-CH₂-NH-): This non-classical isostere has gained attention as it can enhance metabolic stability and the electronegative trifluoromethyl group can mimic the carbonyl. However, it loses the key hydrogen bond acceptor capability of the carbonyl oxygen. drughunter.com

SAR studies on nematicidal benzamides showed that replacing the amide with esters, ureas, or triazoles abolished activity, while only the thioamide and selenoamide replacements retained it, albeit at a lower level. nih.gov This demonstrates that while the amide linker can be modified, its specific hydrogen-bonding and conformational properties are often finely tuned for optimal biological response.

Elucidation of Key Pharmacophoric Elements

Based on the collective SAR data from this compound and related analogs, a clear pharmacophore model emerges. A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect.

The key pharmacophoric elements for this class of compounds are:

The Fused Thiazolopyridine System: This bicyclic core acts as a rigid scaffold, correctly positioning the other functional groups for interaction with the target. The nitrogen atom in the pyridine ring is a key feature, likely acting as a hydrogen bond acceptor. nih.govnih.gov

The Amide Linker: The -CO-NH- group is a cornerstone of activity. The N-H proton serves as a crucial hydrogen bond donor, while the carbonyl oxygen acts as a hydrogen bond acceptor. The planarity of this linker is vital for maintaining the correct orientation between the thiazolopyridine and benzamide moieties. nih.govnih.gov

The Substituted Phenyl Ring: This group is involved in essential hydrophobic and/or π-stacking interactions within the binding site. The nature (electronic and steric) and position of substituents on this ring are critical for modulating potency and selectivity. Specific substitution patterns, such as a meta-halogen, appear to be particularly favorable in certain contexts. nih.gov

Specific Substitution Sites: Positions on both the thiazole and pyridine rings can be modified to fine-tune the activity, suggesting they interact with specific sub-pockets of the biological target. nih.govnih.gov

In essence, the molecule's activity depends on a precise spatial arrangement of hydrogen bond donors, acceptors, and hydrophobic regions, all held in place by the rigid thiazolopyridine scaffold.

Design Principles for Enhanced Selectivity and Potency

The rational design of this compound derivatives to enhance potency and selectivity is a critical aspect of medicinal chemistry. Structure-activity relationship (SAR) studies have elucidated key structural features and modifications that influence the biological activity of this class of compounds. The core scaffold, consisting of a thiazolo[4,5-b]pyridine system linked to a benzamide moiety, offers multiple points for chemical modification to optimize interactions with specific biological targets.

Research into structurally related thiazolopyridine and benzamide analogs has provided significant insights into the design principles for improving the pharmacological profile of these molecules. These principles often revolve around modifications to the benzamide phenyl ring, the thiazolopyridine core, and the nature of the linker.

Substitutions on the Benzamide Phenyl Ring

Modifications to the phenyl ring of the benzamide group have been shown to be a crucial determinant of activity and selectivity. The position and electronic nature of substituents can significantly impact the compound's ability to fit into a target's binding pocket and form key interactions.

For instance, in studies of related N-(thiazol-2-yl)-benzamide analogs, the substitution pattern on the phenyl ring was found to be critical for activity. The introduction of specific substituents can lead to a substantial increase in inhibitory potency. For example, the presence of a 3-fluoro substituent on the phenyl ring of an N-(4-(tert-butyl)thiazol-2-yl)benzamide analog resulted in a potent compound. semanticscholar.org Conversely, bulky groups or different heterocyclic rings in place of the phenyl ring, such as N,N-diallylsulfamoyl, 3-pyridinyl, or 2-furanyl groups, can lead to a loss of activity. semanticscholar.org

In a series of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives, which share the benzamide moiety, substitutions on the phenyl ring also played a significant role in their biological effects. Halogen substitutions, such as fluorine and chlorine, were explored to understand the impact of electron-withdrawing groups. For lipoxygenase inhibition, the para position was identified as optimal for both fluorine and chlorine substituents. nih.gov In terms of cytotoxic activity against the HT29 colorectal cancer cell line, nitro-substituted derivatives demonstrated remarkable potency, with the meta position for the nitro group showing superior activity. nih.govbrieflands.com In contrast, methoxylated derivatives displayed the best inhibitory activity against the 15-lipoxygenase-1 enzyme, particularly with an ortho-methoxy group. nih.govresearchgate.net

These findings suggest that for this compound derivatives, systematic exploration of the benzamide phenyl ring with a variety of substituents (halogens, nitro groups, alkoxy groups) at different positions (ortho, meta, para) is a key strategy for enhancing potency and tuning selectivity for a given target.

Table 1: Effect of Benzamide Phenyl Ring Substitution on Activity of Related Heterocyclic Benzamides

Core Scaffold Substitution Position Observed Effect Reference
N-(4-(tert-butyl)thiazol-2-yl)benzamide Fluoro 3- Potent ZAC antagonism semanticscholar.org
N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Fluoro/Chloro para Optimal for lipoxygenase inhibition nih.gov
N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Nitro meta Superior cytotoxic potency (HT29 cells) nih.govbrieflands.com
N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Methoxy ortho Potent lipoxygenase inhibition nih.govresearchgate.net

Modifications of the Thiazolopyridine Scaffold

In studies on thiazolo[5,4-b]pyridine derivatives as PI3K inhibitors, the pyridyl group attached to the thiazolopyridine core was found to be a necessary moiety for enzymatic potency. nih.gov Replacing the pyridyl group with a phenyl group resulted in a significant decrease in PI3Kα inhibitory activity. nih.gov This highlights the importance of the nitrogen atom in the pyridine ring for mediating key interactions within the enzyme's binding site. Furthermore, the introduction of a sulfonamide functionality at a different position on the thiazolopyridine ring was shown to be important for PI3Kα inhibitory activity. nih.gov

For a series of thiazolo[5,4-b]pyridine derivatives developed as c-KIT inhibitors, substitutions on the thiazole portion of the scaffold were instrumental in overcoming drug resistance. nih.gov These studies led to the identification of a derivative, 6r , which showed significantly higher enzymatic inhibitory activity against a resistant c-KIT mutant compared to the established drug imatinib (B729). nih.gov This underscores the potential of fine-tuning the substituents on the thiazolopyridine ring system to achieve selectivity for specific mutant forms of a kinase.

Table 2: Impact of Thiazolopyridine Modifications on Inhibitory Activity

Scaffold Type Modification Target Key Finding Reference
Thiazolo[5,4-b]pyridine Replacement of pyridyl with phenyl PI3Kα Significant decrease in inhibitory activity. nih.gov
Thiazolo[5,4-b]pyridine Introduction of a sulfonamide group PI3Kα Important for inhibitory activity. nih.gov
Thiazolo[5,4-b]pyridine Specific substitutions on the thiazole ring c-KIT (mutant) Overcame imatinib resistance with enhanced potency. nih.gov

Based on these principles, the design of more potent and selective this compound derivatives would involve a multi-pronged approach. This includes the systematic variation of substituents on the benzamide phenyl ring to optimize interactions and the strategic modification of the thiazolo[4,5-b]pyridine core to enhance target-specific binding and potentially overcome resistance mechanisms. The interplay between these different parts of the molecule is crucial, and a successful design strategy will consider the synergistic effects of these modifications.

Emerging Research Avenues and Academic Perspectives on N Thiazolo 4,5 B Pyridin 2 Yl Benzamide Analogues

Development of Novel Synthetic Strategies for Complex Architectures

The synthesis of N-(Thiazolo[4,5-b]pyridin-2-yl)benzamide and its analogues has evolved significantly, with a focus on creating structurally complex and diverse molecules efficiently. Modern synthetic chemistry provides a toolbox for building these intricate structures, often through methods that offer advantages in speed, yield, and atom economy.

Key strategies include:

Multi-Component Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, incorporating most or all of the atoms from the reactants. A notable example is the sequential MCR of nitroketene dithioacetals, cysteamine (B1669678) hydrochloride, and isatin (B1672199) to produce highly functionalized thiazolo pyridine-fused spirooxindoles. This approach is advantageous for its operational simplicity and the ability to generate skeletal diversity in one-pot procedures.

Cascade Protocols: Researchers have developed modular cascade protocols for the synthesis of thiazole (B1198619) and thiazoline (B8809763) derivatives from readily available and inexpensive substrates. nih.gov These reactions proceed under mild conditions and often yield pure products without the need for extensive purification, making them highly efficient. nih.gov

Pharmacophore Hybridization: This strategy involves conjugating two or more different pharmacophoric units to create a single hybrid molecule with potentially enhanced or synergistic biological activities. For instance, N-(4-phenylthiazol-2-yl) nicotinamide (B372718) derivatives have been synthesized by linking 2-amino-4-phenyl thiazoles with nicotinic acids.

Scaffold Functionalization: A common approach involves the synthesis of a core heterocyclic structure, such as 2-aminothiazole (B372263), which is then elaborated through various reactions. For example, coupling diazonium salts with a 2-aminothiazole derivative can yield phenylazo-thiazole compounds with high efficiency. mdpi.com Similarly, reacting key chloroacetamide intermediates with various secondary amines allows for the creation of a diverse library of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. mdpi.com

Synthetic StrategyDescriptionExample ApplicationKey Advantages
Multi-Component Reactions Combining three or more reactants in a single synthetic operation to form a complex product.Synthesis of thiazolo pyridine-fused spirooxindoles from nitroketene dithioacetals, cysteamine hydrochloride, and isatin.High atom economy, operational simplicity, rapid generation of molecular diversity.
Cascade Protocols A series of intramolecular reactions initiated by a single event, leading to complex structures without isolating intermediates.Modular synthesis of thiazoline and thiazole derivatives using readily available substrates. nih.govMild reaction conditions, high efficiency, often requires minimal purification. nih.gov
Pharmacophore Hybridization Covalently linking two or more distinct pharmacophores to create a single hybrid molecule.Conjugation of 2-amino-4-phenyl thiazoles with nicotinic acids to create N-(4-phenylthiazol-2-yl) nicotinamide derivatives.Potential for synergistic or additive biological activities, novel mechanisms of action.
Scaffold Functionalization Modifying a core heterocyclic scaffold through various chemical transformations to introduce diverse functional groups.Synthesis of di-, tri-, and tetrathiazole moieties by reacting 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with different heterocyclic amines. mdpi.comSystematic exploration of structure-activity relationships, optimization of lead compounds.

These advanced synthetic methods are crucial for expanding the chemical diversity of this compound analogues, enabling the exploration of novel structure-activity relationships (SAR) and the development of compounds with optimized properties.

Advanced Computational Methodologies for Predictive Modeling

Computational chemistry has become an indispensable tool in the rational design and screening of this compound analogues. nih.gov By predicting the biological activity and physicochemical properties of virtual compounds, these methods significantly accelerate the drug discovery process, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For thiazolo[4,5-b]pyridine (B1357651) derivatives, QSAR models have been successfully developed to predict antioxidant activity. nih.govnih.govnih.gov These models are built using a variety of molecular descriptors:

1D, 2D, and 3D Descriptors: These parameters quantify different aspects of the molecular structure, including composition, topology, geometry, and physicochemical properties. nih.gov

Quantum-Chemical Descriptors: These provide insights into the electronic properties of the molecules. nih.gov

Genetic algorithms (GA) and multiple linear regression analysis (MLRA) are often employed to select the most relevant descriptors and generate robust predictive models. nih.gov A crucial aspect of QSAR modeling is defining the "applicability domain," which ensures that predictions are reliable only for compounds that are structurally similar to the training set used to build the model. nih.gov

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific protein target. nih.gov This method provides valuable insights into the molecular interactions—such as hydrogen bonds and hydrophobic interactions—that stabilize the ligand-protein complex. For thiazole and thiazolopyridine derivatives, docking studies have been instrumental in:

Identifying potential biological targets. nih.gov

Elucidating binding modes with enzymes like DNA gyrase and tubulin.

Guiding the design of new analogues with improved binding affinity and selectivity.

Computational MethodPurposeApplication Example for Thiazole AnaloguesKey Insights
QSAR Predicts biological activity based on chemical structure.Modeling the antioxidant activity of N3 substituted 3H-thiazolo[4,5-b] pyridin-2-one derivatives. nih.govIdentifies key structural features (e.g., hydrophilicity, molecular distance) that enhance activity. nih.gov
Molecular Docking Predicts the binding mode and affinity of a ligand to a protein target.Simulating the interaction of thiazole derivatives with the active site of DNA gyrase.Reveals specific hydrogen bond and hydrophobic interactions crucial for inhibitory activity.
ADMET Prediction In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.Evaluating the drug-likeness of newly synthesized thiazole-based thiosemicarbazones. nih.govHelps prioritize compounds with favorable pharmacokinetic profiles for further development. nih.gov

The synergy between QSAR and molecular docking allows for a comprehensive in silico evaluation, from predicting a compound's intrinsic activity to understanding its interaction with biological macromolecules.

Integration of Multi-omics Data for Mechanistic Elucidation

Understanding the precise mechanism of action is critical for the development of effective therapeutics. While traditional studies may identify a primary biological target, a systems-level perspective is often required to unravel the complex cellular response to a compound. The integration of multi-omics data—including genomics, proteomics, and metabolomics—represents a powerful, hypothesis-free approach to achieve this deep mechanistic understanding. asbmb.orgtaylorfrancis.com

Although specific multi-omics studies on this compound are still emerging, this approach is increasingly applied to related heterocyclic compounds and is a key future direction for the field.

Proteomics: As proteins are the primary targets of most drugs, proteomics is central to mechanistic studies. hupo.org Mass spectrometry-based proteomics can identify which proteins and signaling pathways are altered following treatment with a compound. asbmb.org For example, proteomic analysis of cancer cells treated with a thiazolopyridine derivative (AV25R) identified significant dysregulation of cancer-related pathways like VEGFA-VEGFR2 and EGF/EGFR signaling. nih.gov This approach can uncover not only the intended target but also off-target effects and mechanisms of adaptive resistance. nih.gov

Metabolomics: This technique analyzes the global profile of small-molecule metabolites in a biological system. mdpi.com Following drug treatment, changes in the metabolome can reveal which metabolic pathways are perturbed. nih.gov For instance, UPLC-Q-TOF/MS-based metabolomics can identify functional biomarkers and reveal the metabolic processes affected by a therapeutic agent. mdpi.com

Integrated Omics: The true power of this approach lies in the integrated analysis of multiple data types. taylorfrancis.com Combining transcriptomic and proteomic data can reveal correlations (or discrepancies) between gene expression and protein abundance, providing a more complete picture of the cellular response. mdpi.com Integrating these datasets can help build comprehensive metabolic regulatory network maps, elucidating how a compound's effects propagate through various biological systems. mdpi.com

The future of mechanistic studies for this compound analogues will likely involve these integrated omics strategies to identify novel targets, understand complex biological responses, and discover predictive biomarkers for efficacy. nih.gov

Exploration of this compound in Advanced Materials Research

While the primary focus of research on thiazole-containing heterocycles has been in medicinal chemistry, their unique chemical properties also make them attractive candidates for materials science. hupo.org The thiazole ring, with its sulfur and nitrogen heteroatoms, imparts specific electronic characteristics, stability, and potential for coordination with metal ions, opening avenues for new applications beyond therapeutics. hupo.org

The structural features of this compound and its analogues, such as their rigidity, planarity, and functional versatility, are highly relevant for the design of advanced materials. acs.org

Potential areas of exploration include:

Organic Electronics: The conjugated π-system inherent in the thiazolo[4,5-b]pyridine core suggests potential applications in organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic devices. The ability to tune the electronic properties through synthetic modification is a key advantage.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms within the pyridine (B92270) and thiazole rings can act as ligands, coordinating with metal ions to form extended structures. hupo.org These materials can have applications in catalysis, gas storage, and chemical sensing. The synthesis of copper coordination compounds with thiazole-based derivatives has already demonstrated the potential of this approach.

Smart Materials: The responsiveness of the thiazole scaffold to external stimuli could be harnessed to create "smart" materials. For example, compounds could be designed to change their color or fluorescence upon binding to a specific analyte, leading to the development of novel chemical sensors.

The robustness and functional versatility that make thiazoles valuable in medicinal and agrochemical applications are equally beneficial in materials chemistry, where stability and predictable properties are paramount. acs.org

Interdisciplinary Research Collaborations

Progress in the field of this compound analogues is increasingly driven by collaborations that bridge traditional scientific disciplines. The complexity of moving a compound from initial synthesis to a potential application necessitates a convergence of expertise.

Chemistry and Biology: The foundational collaboration in drug discovery involves synthetic organic chemists, who design and create new molecules, and biologists, who evaluate their pharmacological activity. researchgate.net This iterative cycle of synthesis and testing is essential for optimizing lead compounds. researchgate.net Studies on thiazole derivatives often report on both their synthesis and subsequent biological evaluation for anticancer, antimicrobial, or anti-inflammatory properties. mdpi.comnih.gov

Chemistry and Computational Science: As detailed in section 7.2, the integration of computational modeling with synthetic chemistry allows for a more rational, structure-based approach to drug design. nih.gov This collaboration helps prioritize synthetic targets and provides a deeper understanding of molecular interactions.

Academia and Industry: Partnerships between academic research institutions and pharmaceutical companies are crucial for translating basic scientific discoveries into tangible therapeutic products. nih.gov A recent study on a novel heteroaromatic system, 2H-thiazolo[4,5-d] mdpi.comnih.govasbmb.orgtriazole, involved a collaboration between Waseda University, Nagoya University, and Takeda Pharmaceutical Company, highlighting the synergy between academic innovation and industrial development capabilities. acs.org

Chemistry and Materials Science: The exploration of thiazole derivatives in advanced materials requires collaboration between synthetic chemists and materials scientists. Chemists provide the molecular building blocks, while materials scientists characterize their physical properties and fabricate them into functional devices.

These interdisciplinary efforts are essential for tackling the multifaceted challenges in modern science, ensuring that the potential of promising scaffolds like this compound is fully realized, whether as a future therapeutic agent or a component in a next-generation material.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.